ML347

Beschreibung

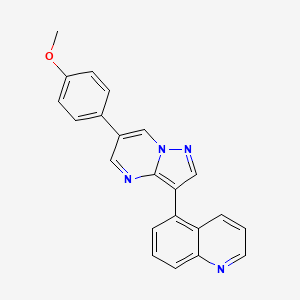

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-[6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O/c1-27-17-9-7-15(8-10-17)16-12-24-22-20(13-25-26(22)14-16)18-4-2-6-21-19(18)5-3-11-23-21/h2-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRYPYDPKSZGNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN3C(=C(C=N3)C4=C5C=CC=NC5=CC=C4)N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Selective ALK1/ALK2 Inhibitor ML347: A Technical Guide to its Mechanism of Action

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action of ML347, a potent and selective small molecule inhibitor of Activin receptor-like kinase 1 (ALK1) and ALK2. This document is intended for researchers, scientists, and drug development professionals interested in the TGF-β/BMP signaling pathway and the therapeutic potential of its modulation.

Core Mechanism of Action: Inhibition of ALK1/ALK2 Kinase Activity

This compound exerts its biological effects through the direct inhibition of the serine/threonine kinase activity of ALK1 and ALK2, which are type I receptors for Bone Morphogenetic Proteins (BMPs). By binding to the ATP-binding site of these receptors, this compound prevents their phosphorylation and subsequent activation. This targeted inhibition leads to a blockade of the downstream BMP signaling cascade.

The primary consequence of ALK1 and ALK2 inhibition by this compound is the prevention of the phosphorylation of the receptor-regulated SMAD proteins, specifically Smad1 and Smad5. In their unphosphorylated state, these SMADs cannot form a complex with the common-mediator SMAD (Co-SMAD), SMAD4. As a result, the SMAD complex fails to translocate to the nucleus, and the transcription of BMP-responsive genes is suppressed.

Quantitative Data Summary

The inhibitory potency and selectivity of this compound have been characterized through various in vitro assays. The following table summarizes the key quantitative data.

| Target | Assay Type | IC50 (nM) | Selectivity vs. ALK3 |

| ALK1 | In vitro kinase assay | 46 | >200-fold |

| ALK2 | In vitro kinase assay | 32 | >300-fold |

| ALK3 | In vitro kinase assay | 10,800 | - |

| ALK6 | In vitro kinase assay | 9,830 | - |

| KDR (VEGFR2) | In vitro kinase assay | 19,700 | - |

| BMP4 Signaling | C2C12BRA Cell-based Luciferase Reporter Assay | 152 | - |

Signaling Pathway Diagram

The following diagram illustrates the canonical BMP signaling pathway and the point of intervention by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

In Vitro Kinase Assay (HotSpotTM Assay)

This assay quantifies the direct inhibitory effect of this compound on the kinase activity of ALK1 and ALK2.

-

Reaction Setup: Prepare a reaction mixture containing the specific kinase (e.g., recombinant human ALK1 or ALK2), a suitable substrate (e.g., casein), and any required cofactors in the base reaction buffer (20 mM Hepes pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35).

-

Compound Addition: Add this compound at various concentrations (typically a 10-point, 3-fold serial dilution starting from 30 µM) to the reaction mixture. A DMSO vehicle control is run in parallel.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP to a final concentration of 10 µM.

-

Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60-120 minutes).

-

Termination and Detection: Spot the reaction mixture onto P81 phosphocellulose filter paper. Wash the filters extensively to remove unincorporated [γ-33P]ATP.

-

Quantification: Measure the amount of 33P incorporated into the substrate using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition at each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

C2C12/BRE-Luciferase Reporter Assay

This cell-based assay assesses the functional inhibition of the BMP signaling pathway by this compound.

-

Cell Culture: Culture C2C12 cells stably transfected with a BMP-responsive element (BRE) driving the expression of a luciferase reporter gene (C2C12/BRE-Luc) in DMEM supplemented with 10% FBS.

-

Seeding: Seed the C2C12/BRE-Luc cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with a sub-maximal concentration of a BMP ligand (e.g., BMP4) for 6-16 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Luminescence Measurement: Add a luciferase substrate to the cell lysates and measure the resulting luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control for cell viability if necessary. Calculate the percentage of inhibition of BMP-induced luciferase activity at each this compound concentration and determine the IC50 value.

Western Blot for Phospho-Smad1/5 Inhibition

This assay directly measures the effect of this compound on the phosphorylation of Smad1/5.

-

Cell Culture and Treatment: Plate cells responsive to BMP signaling (e.g., C2C12 or HeLa) and grow to sub-confluency. Pre-treat the cells with different concentrations of this compound for 1 hour, followed by stimulation with a BMP ligand for 30-60 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-Smad1/5 overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Re-probe the membrane with an antibody for total Smad1 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. Quantify the band intensities to determine the relative levels of phosphorylated Smad1/5.

Experimental Workflow Diagram

The following diagram outlines the general workflow for characterizing an inhibitor of the BMP pathway like this compound.

ML347 as a selective ALK2 inhibitor

An In-Depth Technical Guide to ML347: A Selective ALK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a potent and selective small molecule inhibitor of Activin Receptor-Like Kinase 2 (ALK2). This compound serves as a critical research tool for investigating the physiological and pathological roles of the ALK2 signaling pathway, particularly in disorders such as Fibrodysplasia Ossificans Progressiva (FOP).

Core Properties of this compound

This compound, also known as LDN-193719, is a pyrazolo[1,5-a]pyrimidine-based compound that acts as an ATP-competitive inhibitor of ALK2.[1] Its high selectivity allows for the precise dissection of ALK2-mediated signaling pathways.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₁₆N₄O | [2][3][4] |

| Molecular Weight | 352.39 g/mol | [2][3][4] |

| CAS Number | 1062368-49-3 | [2][3] |

| Synonyms | LDN-193719, LDN193719 | [2][5][6] |

Quantitative Activity of this compound

The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC₅₀) is a key measure of its potency.

Biochemical Kinase Assay Data

This data reflects the direct inhibitory effect of this compound on the kinase activity of purified enzymes.

| Target Kinase | IC₅₀ (nM) | Fold Selectivity vs. ALK2 | Reference |

| ALK2 (ACVR1) | 32 | - | [1][2][3][4][5][7] |

| ALK1 | 46 | 0.7x | [2][4][5][7] |

| ALK3 (BMPR1A) | 10,800 | >300x | [1][4] |

| ALK6 (BMPR1B) | 9,830 | >300x | [1][4] |

| VEGF-R2 (KDR) | >10,000 | >312x | [3][4] |

| ALK4 | >100,000 | >3000x | [1][4] |

| ALK5 | >100,000 | >3000x | [1][4] |

| BMPR2 | >100,000 | >3000x | [1] |

| TGFBR2 | >100,000 | >3000x | [1] |

| AMPK | >100,000 | >3000x | [1] |

Cellular Assay Data

This data demonstrates the activity of this compound in a cellular context, indicating its ability to cross cell membranes and inhibit the target in a more biologically relevant environment.

| Assay Description | Cell Line | IC₅₀ (nM) | Reference |

| BMP4-induced Signaling Inhibition | C2C12BRA | 152 | [1][2][3] |

| BMP-responsive Luciferase Reporter Assay | C2C12 | 152 | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

In Vitro ALK2 Kinase Inhibition Assay

This protocol outlines a typical biochemical assay to determine the IC₅₀ of this compound against ALK2.

-

Reagents and Materials:

-

Recombinant human ALK2 enzyme.

-

Myelin Basic Protein (MBP) or a synthetic peptide substrate.

-

³³P-ATP or ADP-Glo™ Kinase Assay (Promega).

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[8]

-

This compound stock solution in DMSO.

-

96-well or 384-well plates.

-

Scintillation counter or luminometer.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute into the kinase reaction buffer.

-

In a multi-well plate, add the ALK2 enzyme, the substrate, and the diluted this compound or DMSO vehicle control.

-

Initiate the kinase reaction by adding ATP (e.g., 10 µM) and ³³P-ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60-120 minutes).

-

Terminate the reaction by adding a stop solution (e.g., phosphoric acid or SDS-PAGE loading buffer).

-

For radiolabeling, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated ³³P-ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For the ADP-Glo™ assay, follow the manufacturer's protocol to measure ADP production, which corresponds to kinase activity.[8]

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Cellular BMP-Responsive Luciferase Reporter Assay

This protocol describes a cell-based assay to measure the inhibition of the BMP signaling pathway by this compound.

-

Reagents and Materials:

-

C2C12 cells.

-

DMEM with 10% FBS, penicillin/streptomycin.

-

BMP-responsive element (BRE)-luciferase reporter construct.

-

A constitutively expressed Renilla luciferase construct (for normalization).

-

Transfection reagent (e.g., Lipofectamine).

-

Recombinant human BMP4.

-

This compound stock solution in DMSO.

-

Dual-Luciferase® Reporter Assay System (Promega).

-

Luminometer.

-

-

Procedure:

-

Seed C2C12 cells in a 96-well plate and allow them to adhere overnight.

-

Co-transfect the cells with the BRE-luciferase and Renilla luciferase plasmids.

-

After 24 hours, replace the medium with a low-serum medium and add serial dilutions of this compound or DMSO vehicle.

-

Pre-incubate with the compound for 1-2 hours.

-

Stimulate the cells with BMP4 (e.g., 10-50 ng/mL) for 16-24 hours.

-

Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity.

-

Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to determine the IC₅₀ value.

-

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams were generated using the Graphviz DOT language to illustrate key concepts related to this compound.

BMP/ALK2 Signaling Pathway

This diagram illustrates the canonical BMP signaling pathway that is inhibited by this compound. Bone Morphogenetic Proteins (BMPs) bind to a complex of Type I (e.g., ALK2) and Type II (e.g., BMPR2) receptors. The Type II receptor then phosphorylates and activates the Type I receptor, which in turn phosphorylates downstream SMAD proteins (SMAD1/5/8). These activated SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes. This compound acts by inhibiting the kinase activity of ALK2, thereby blocking this entire downstream cascade.

Experimental Workflow for this compound Characterization

This diagram outlines a typical workflow for the preclinical characterization of a kinase inhibitor like this compound. The process begins with a high-throughput biochemical screen to identify potent inhibitors of the target kinase. Hits are then validated and their IC₅₀ values are determined. Promising compounds are subsequently tested for their selectivity against a panel of other kinases. The cellular activity is then assessed to confirm on-target effects in a biological system. Finally, in vivo studies are conducted in relevant animal models to evaluate efficacy and pharmacokinetics.

References

- 1. ALK-rearrangements and testing methods in non-small cell lung cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 7. DOT Language | Graphviz [graphviz.org]

- 8. m.youtube.com [m.youtube.com]

ML347: A Technical Guide for Interrogating TGF-β Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2][3][4] Its dysregulation is implicated in numerous pathologies, ranging from fibrotic diseases to cancer.[5][6][7][8] The complexity of the TGF-β signaling network, with its canonical and non-canonical branches, necessitates the use of precise molecular tools for its elucidation. ML347 has emerged as a potent and selective small molecule inhibitor of Activin receptor-like kinase 1 (ALK1) and ALK2, two type I receptors in the TGF-β superfamily, making it an invaluable probe for dissecting specific arms of this pathway.[5][9][10][11] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in studying TGF-β signaling, complete with experimental protocols and data presentation.

This compound: Chemical Properties and Selectivity

This compound, also known as LDN193719, is a pyrazolo[1,5-a]pyrimidine derivative.[10] Its utility as a research tool stems from its high affinity and selectivity for ALK1 and ALK2 over other TGF-β family type I receptors, particularly ALK3.[9][10][11]

| Parameter | Value | Reference |

| Chemical Name | 5-[6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-Quinoline | [10] |

| Molecular Formula | C₂₂H₁₆N₄O | [10] |

| Molecular Weight | 352.39 g/mol | [10] |

| IC₅₀ (ALK1) | 46 nM | [9][11] |

| IC₅₀ (ALK2) | 32 nM | [9][11][12] |

| IC₅₀ (ALK3) | 10,800 nM | [10] |

| Selectivity | >300-fold for ALK2 vs. ALK3 | [9][10][12] |

The TGF-β Signaling Pathway and the Role of this compound

The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to a type II receptor, which then recruits and phosphorylates a type I receptor.[1][2][13] This activation of the type I receptor kinase propagates the signal downstream.

Canonical TGF-β Signaling: The most well-characterized pathway involves the activation of ALK5 (TβRI), which in turn phosphorylates SMAD2 and SMAD3. These activated R-SMADs then form a complex with SMAD4 and translocate to the nucleus to regulate target gene expression.[3][13]

Non-Canonical TGF-β Signaling: TGF-β can also signal through other type I receptors, including ALK1 and ALK2, leading to the phosphorylation of SMAD1 and SMAD5.[14][15] This non-canonical pathway is particularly relevant in endothelial cells and during certain developmental processes.[13][14]

This compound's selective inhibition of ALK1 and ALK2 allows researchers to specifically block the non-canonical, SMAD1/5-mediated branch of TGF-β signaling, thereby enabling the deconvolution of its specific downstream effects from those of the canonical ALK5-SMAD2/3 pathway.[5][9][14]

Caption: TGF-β signaling pathways and the inhibitory action of this compound.

Experimental Protocols

SMAD1/5 Phosphorylation Assay (Western Blot)

This protocol details the assessment of this compound's ability to inhibit TGF-β-induced SMAD1/5 phosphorylation.

a. Cell Culture and Treatment:

-

Seed target cells (e.g., endothelial cells known to express ALK1/2) in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours prior to treatment.

-

Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) in serum-free media for 1 hour.

-

Stimulate the cells with an appropriate concentration of TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

b. Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

c. Western Blotting:

-

Determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-SMAD1/5 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip the membrane and re-probe for total SMAD1/5 and a loading control (e.g., GAPDH or β-actin) to normalize the data.

References

- 1. Luciferase reporter cells as a platform to detect SMAD-dependent collagen production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytokine Signaling Pathway Analysis Response Element Firefly Luciferase Vectors [promega.sg]

- 4. Fast Quantitation of TGF-β Signaling Using Adenoviral Reporter | Springer Nature Experiments [experiments.springernature.com]

- 5. m.youtube.com [m.youtube.com]

- 6. TGF-β signaling in health, disease, and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TGF-β Signaling in Lung Health and Disease [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. This compound - Immunomart [immunomart.org]

- 10. A sensitive detection of phospho-Smad1/5/8 and Smad2 in Western blot analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. allucent.com [allucent.com]

- 12. youtube.com [youtube.com]

- 13. indigobiosciences.com [indigobiosciences.com]

- 14. Phospho-Smad Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 15. mdpi.com [mdpi.com]

The Selective ALK1/2 Inhibitor ML347: A Technical Guide to its Effects on Smad1/5 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanism and cellular effects of ML347, a potent and selective inhibitor of Activin Receptor-Like Kinase 1 (ALK1) and ALK2. The primary focus of this document is to provide a comprehensive understanding of how this compound modulates the Bone Morphogenetic Protein (BMP) signaling pathway through the inhibition of Smad1/5 phosphorylation. This guide offers quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows to support researchers in their study of BMP signaling and the development of novel therapeutics.

Introduction to this compound and the BMP Signaling Pathway

The Bone Morphogenetic Protein (BMP) signaling pathway plays a crucial role in a multitude of cellular processes, including embryonic development, tissue homeostasis, and cellular differentiation. Dysregulation of this pathway is implicated in various diseases, making it a significant target for therapeutic intervention. A key signal transduction cascade within this pathway involves the phosphorylation of the receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8 (Smad1/5/8), by the type I BMP receptors, such as ALK1, ALK2, and ALK3.

This compound has emerged as a valuable chemical probe for dissecting the intricacies of BMP signaling. It is a highly selective inhibitor of ALK1 and ALK2, demonstrating significantly less activity against the closely related ALK3.[1] This selectivity allows for the targeted investigation of ALK1- and ALK2-mediated downstream events, most notably the phosphorylation of Smad1 and Smad5.

Quantitative Analysis of this compound Activity

This compound exhibits potent inhibitory activity against its target kinases, ALK1 and ALK2. The following table summarizes the key quantitative metrics of this compound's efficacy, providing a clear comparison of its activity in both enzymatic and cell-based assays.

| Parameter | Target/Assay | Value | Reference |

| IC50 | ALK1 (in vitro kinase assay) | 46 nM | [1] |

| IC50 | ALK2 (in vitro kinase assay) | 32 nM | [1] |

| Selectivity | ALK2 vs. ALK3 | >300-fold | [1] |

| IC50 | BMP4-induced Luciferase Reporter Assay (in C2C12BRA cells) | 152 nM | [2] |

Mechanism of Action: Inhibition of Smad1/5 Phosphorylation

The canonical BMP signaling pathway is initiated by the binding of a BMP ligand (e.g., BMP2, BMP4, BMP9) to a complex of type I and type II serine/threonine kinase receptors. This binding event leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor, in turn, phosphorylates the R-Smads (Smad1, Smad5, and Smad8) at their C-terminal SSXS motif.

This compound exerts its inhibitory effect by directly targeting the kinase activity of ALK1 and ALK2. By binding to the ATP-binding pocket of these receptors, this compound prevents the transfer of phosphate from ATP to the Smad1/5 proteins. This blockade of Smad1/5 phosphorylation is a critical event, as it halts the downstream signaling cascade. Phosphorylated Smad1/5 normally forms a complex with the common-mediator Smad (Co-Smad), Smad4. This complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of BMP target genes. By inhibiting the initial phosphorylation step, this compound effectively prevents the nuclear translocation of the Smad complex and the subsequent gene transcription.

References

- 1. TGFβ-stimulated Smad1/5 phosphorylation requires the ALK5 L45 loop and mediates the pro-migratory TGFβ switch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TGFβ1-induced SMAD2/3 and SMAD1/5 phosphorylation are both ALK5-kinase-dependent in primary chondrocytes and mediated by TAK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

ML347: A Potent and Selective Chemical Probe for ALK1/ALK2 Kinases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ML347 is a highly potent and selective small molecule inhibitor of Activin Receptor-Like Kinase 1 (ALK1) and ALK2, members of the Transforming Growth Factor-β (TGF-β) superfamily of serine/threonine kinases. This document provides a comprehensive technical overview of this compound, including its biochemical and cellular activity, selectivity profile, and pharmacokinetic properties. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are presented to facilitate its use as a chemical probe in biomedical research and drug discovery.

Introduction

The Bone Morphogenetic Protein (BMP) signaling pathway is crucial for a multitude of cellular processes, including embryonic development, tissue homeostasis, and cellular differentiation.[1] Dysregulation of this pathway is implicated in various diseases. Activin Receptor-Like Kinases (ALKs) are type I receptors in the BMP signaling cascade. Specifically, ALK1 and ALK2 have emerged as key regulators of processes such as angiogenesis and osteogenesis.[1][2] The development of selective chemical probes to interrogate the function of individual ALK isoforms is essential for dissecting their specific roles in health and disease.

This compound was identified through a medicinal chemistry effort to improve the selectivity of existing BMP inhibitors derived from the pyrazolo[1,5-a]pyrimidine scaffold of dorsomorphin.[3] It emerged as a potent inhibitor of ALK1 and ALK2 with exceptional selectivity over other related kinases, particularly ALK3.[3] This high selectivity makes this compound an invaluable tool for studying the specific functions of ALK1 and ALK2.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and in vitro pharmacokinetic properties.

Table 1: Biochemical Potency and Selectivity of this compound

| Target | IC50 (nM) | Selectivity vs. ALK2 |

| ALK2 | 32 | - |

| ALK1 | 46 | 0.7x |

| ALK3 | >10,000 | >312x |

| ALK6 | >9,800 | >306x |

| KDR (VEGFR2) | >19,000 | >593x |

| ALK4 | Inactive | >312x |

| ALK5 | Inactive | >312x |

| BMPR2 | Inactive | >312x |

| TGFBR2 | Inactive | >312x |

| AMPK | Inactive | >312x |

Data compiled from multiple sources.[3][4]

Table 2: Cellular Activity of this compound

| Assay | Cell Line | Ligand | IC50 (nM) |

| BMP4-responsive Luciferase Reporter Assay | C2C12 | BMP4 | 152 |

Data from NIH Probe Report.[3]

Table 3: In Vitro Pharmacokinetic Properties of this compound

| Parameter | Human | Mouse | Rat |

| Microsomal Clearance | High | High | Moderate-High |

| Plasma Protein Binding | High (~99%) | High (~99%) | High (~99%) |

Data suggests that for in vivo studies, non-oral routes of administration such as intraperitoneal (IP) injection are recommended.[3]

Signaling Pathways

ALK1 and ALK2 are key mediators of BMP signaling. Upon ligand binding (e.g., BMP9 to ALK1, BMP6/7 to ALK2), these type I receptors form a complex with a type II receptor (e.g., BMPR2, ActRIIA, ActRIIB). The type II receptor then phosphorylates and activates the ALK1/ALK2 kinase domain. The activated ALK1/ALK2 in turn phosphorylates downstream signaling molecules, primarily Smad1, Smad5, and Smad8. These phosphorylated R-Smads then form a complex with the common mediator Smad4 and translocate to the nucleus to regulate the transcription of target genes.

Caption: ALK1/ALK2 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro Kinase Assay (Luminescence-Based)

This protocol is adapted for a 384-well format and measures kinase activity by quantifying the amount of ADP produced using a luciferase-based system.

Materials:

-

Recombinant human ALK1 or ALK2 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

Substrate (e.g., casein or a specific peptide substrate)

-

ATP

-

This compound (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well white assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

-

Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Prepare the enzyme solution by diluting the recombinant ALK1 or ALK2 in kinase buffer to the desired concentration. Add 2 µL of the enzyme solution to each well.

-

Prepare the substrate/ATP mix by diluting the substrate and ATP in kinase buffer to the desired final concentrations. Add 2 µL of this mix to each well to initiate the kinase reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Caption: Workflow for a luminescence-based in vitro kinase assay.

BMP-Responsive Luciferase Reporter Assay

This cell-based assay measures the ability of this compound to inhibit BMP-induced gene transcription.

Materials:

-

C2C12 cells stably expressing a BMP-responsive element (BRE) driving luciferase expression.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Recombinant human BMP4.

-

This compound dissolved in DMSO.

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega).

-

96-well white, clear-bottom cell culture plates.

-

Luminometer.

Procedure:

-

Seed the C2C12-BRE-luciferase cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

The next day, replace the medium with a low-serum medium.

-

Prepare serial dilutions of this compound in the low-serum medium.

-

Pre-incubate the cells with the diluted this compound or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with BMP4 at a concentration that induces a robust luciferase signal (e.g., 10 ng/mL).

-

Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.

-

Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

-

Determine the IC50 value of this compound by plotting the luminescence signal against the compound concentration.

Liver Microsomal Stability Assay

This assay assesses the metabolic stability of this compound in liver microsomes.[5][6][7]

Materials:

-

Pooled liver microsomes (human, mouse, rat).

-

Phosphate buffer (e.g., 0.1 M, pH 7.4).

-

NADPH regenerating system (or NADPH).

-

This compound stock solution in DMSO.

-

Acetonitrile with an internal standard for quenching the reaction.

-

LC-MS/MS system.

Procedure:

-

Prepare a working solution of this compound in phosphate buffer.

-

Pre-warm the liver microsomes and the NADPH regenerating system at 37°C.

-

Initiate the reaction by adding the NADPH regenerating system to the microsome-compound mixture. The final protein concentration is typically 0.5-1 mg/mL.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound at each time point.

-

Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) by plotting the natural logarithm of the percentage of this compound remaining versus time.

Plasma Protein Binding Assay

This assay determines the fraction of this compound bound to plasma proteins using equilibrium dialysis.[8]

Materials:

-

Equilibrium dialysis apparatus (e.g., RED device).

-

Dialysis membrane with an appropriate molecular weight cutoff.

-

Plasma (human, mouse, rat).

-

Phosphate buffered saline (PBS), pH 7.4.

-

This compound stock solution.

-

LC-MS/MS system.

Procedure:

-

Spike the plasma with this compound to a known concentration.

-

Load the spiked plasma into one chamber of the dialysis device and PBS into the other chamber.

-

Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

-

After incubation, take samples from both the plasma and the buffer chambers.

-

Determine the concentration of this compound in both samples by LC-MS/MS.

-

Calculate the fraction unbound (fu) using the following formula: fu = (concentration in buffer chamber) / (concentration in plasma chamber).

Conclusion

This compound is a well-characterized chemical probe that exhibits high potency for ALK1 and ALK2 and outstanding selectivity against other BMP type I receptors. Its properties make it an excellent tool for investigating the physiological and pathological roles of ALK1 and ALK2 signaling. The detailed data and protocols provided in this guide are intended to enable researchers to effectively utilize this compound in their studies to further unravel the complexities of the BMP signaling pathway.

References

- 1. TGFβ/BMP Type I Receptors ALK1 and ALK2 Are Essential for BMP9-induced Osteogenic Signaling in Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. profiles.wustl.edu [profiles.wustl.edu]

- 3. Development of a potent and ALK2 selective bone morphogenetic protein receptor (BMP) inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. Plasma Protein Binding Assay | AxisPharm [axispharm.com]

ML347 (LDN-193719): A Technical Guide to its Discovery, Synthesis, and Application as a Selective BMP Receptor Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of ML347, also known as LDN-193719. This compound is a potent and highly selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptor, Activin receptor-like kinase 2 (ALK2). Its development marked a significant advancement in the specific modulation of the BMP signaling pathway, offering a valuable tool for both basic research and as a potential therapeutic lead. This document details the quantitative biochemical and cellular activity of this compound, provides in-depth experimental protocols for its synthesis and key biological assays, and visualizes the critical signaling pathways and experimental workflows.

Discovery and Rationale

This compound was identified through a medicinal chemistry effort aimed at improving the selectivity of existing BMP inhibitors, such as Dorsomorphin and its analog LDN-193189.[1] While these earlier compounds were instrumental in elucidating the role of BMP signaling, they lacked selectivity among the BMP type I receptors (ALK1, ALK2, ALK3, and ALK6).[1] The development of a selective ALK2 inhibitor was particularly motivated by the desire for a more precise tool to study the specific functions of ALK2 and for its potential therapeutic relevance in conditions like Fibrodysplasia Ossificans Progressiva (FOP), a rare genetic disorder caused by a constitutively activating mutation in ALK2.[1]

The core of this compound is a pyrazolo[1,5-a]pyrimidine scaffold, derived from Dorsomorphin.[1] Structure-activity relationship (SAR) studies focusing on the 3- and 6-positions of this scaffold led to the discovery of this compound, a novel 5-quinoline substituted molecule with unprecedented selectivity for ALK2 over other ALK isoforms.[1]

Quantitative Data

The inhibitory activity and selectivity of this compound have been extensively characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Reference |

| ALK2 (ACVR1) | 32 | [2][3][4] |

| ALK1 | 46 | [3][5] |

| ALK3 (BMPR1A) | 10,800 | [2] |

| ALK6 (BMPR1B) | 9,830 | [2] |

| ALK4 | >100,000 | [2] |

| ALK5 (TGFβR1) | >100,000 | [2] |

| KDR/VEGFR2 | >100,000 | [2] |

| AMPK | >100,000 | [2] |

| BMPR2 | >100,000 | [2] |

| TGFBR2 | >100,000 | [2] |

Table 2: Cell-Based Assay Activity of this compound

| Assay | Cell Line | Parameter | Value (nM) | Reference |

| BMP4-induced Signaling | C2C12 | IC50 | 152 | [2] |

Table 3: Physicochemical and Pharmacokinetic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C22H16N4O | [3] |

| Molecular Weight | 352.39 g/mol | [3] |

| Solubility in PBS | 4 µM | [2] |

| Plasma Protein Binding (human, rat, mouse) | ~99% (Fu ~0.01-0.015) | [1] |

| Microsomal Stability | High clearance in human and mouse, moderate-to-high in rat | [1] |

Signaling Pathway and Mechanism of Action

This compound exerts its biological effects by directly inhibiting the kinase activity of the BMP type I receptor ALK2. The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a heterotetrameric complex of type I and type II serine/threonine kinase receptors. This binding event leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor, in turn, phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it acts as a transcription factor to regulate the expression of BMP target genes.[1] this compound, by competitively binding to the ATP-binding pocket of ALK2, prevents the phosphorylation of R-SMADs, thereby blocking the downstream signaling cascade.

Caption: Canonical BMP/SMAD signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Chemical Synthesis of this compound (5-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline)

The synthesis of this compound is based on the construction of the core pyrazolo[1,5-a]pyrimidine scaffold followed by Suzuki coupling. The following is a representative synthetic scheme.

Caption: General synthetic workflow for this compound.

Detailed Protocol:

Step 1: Synthesis of the Pyrazolo[1,5-a]pyrimidine core

-

To a solution of 3-amino-1H-pyrazole (1.0 eq) in a suitable solvent such as ethanol, add ethyl 3-(dimethylamino)acrylate (1.1 eq).

-

Heat the reaction mixture at reflux for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, the pyrazolo[1,5-a]pyrimidine core, may precipitate out of solution. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Step 2: Bromination of the Pyrazolo[1,5-a]pyrimidine core

-

Dissolve the pyrazolo[1,5-a]pyrimidine core (1.0 eq) in a suitable solvent like N,N-Dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, stirring for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 3-bromo-pyrazolo[1,5-a]pyrimidine.

Step 3: Suzuki Coupling to form this compound

-

In a reaction vessel, combine 3-bromo-pyrazolo[1,5-a]pyrimidine (1.0 eq), quinoline-5-boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.05-0.1 eq), and a base such as sodium carbonate (2.0-3.0 eq).

-

Add a mixture of solvents, typically a 2:1 ratio of toluene and ethanol, or dioxane and water.

-

Degas the mixture by bubbling with nitrogen or argon for 15-30 minutes.

-

Heat the reaction mixture to reflux (80-100 °C) and stir for 12-24 hours under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product, this compound, by column chromatography on silica gel.

BMP-Responsive Luciferase Reporter Assay

This cell-based assay is used to determine the functional inhibition of the BMP signaling pathway.

Materials:

-

C2C12 cells stably transfected with a BMP-responsive element (BRE)-luciferase reporter construct.

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Recombinant human BMP4.

-

This compound stock solution (in DMSO).

-

Luciferase assay reagent (e.g., Steady-Glo® Luciferase Assay System).

-

96-well white, clear-bottom tissue culture plates.

-

Luminometer.

Protocol:

-

Seed the C2C12-BRE-Luc cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of growth medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

Prepare serial dilutions of this compound in serum-free DMEM. The final DMSO concentration should be kept below 0.5%.

-

Aspirate the growth medium from the cells and replace it with 50 µL of serum-free DMEM containing the various concentrations of this compound.

-

Pre-incubate the cells with the compound for 30 minutes at 37°C.

-

Add 50 µL of serum-free DMEM containing BMP4 to each well to a final concentration that elicits a submaximal response (e.g., EC80). Include control wells with no BMP4 (baseline) and BMP4 with vehicle (DMSO) only (maximum signal).

-

Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add 100 µL of the luciferase assay reagent to each well.

-

Mix on an orbital shaker for 5 minutes to ensure cell lysis.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.

In Vitro ALK2 Kinase Assay

This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of ALK2.

Materials:

-

Recombinant human ALK2 kinase.

-

Kinase substrate (e.g., a generic peptide substrate like Myelin Basic Protein or a specific SMAD-derived peptide).

-

[γ-32P]ATP or [γ-33P]ATP.

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

This compound stock solution (in DMSO).

-

Phosphocellulose paper or membrane.

-

Scintillation counter.

Protocol:

-

Prepare a reaction mixture containing the kinase buffer, recombinant ALK2 kinase, and the kinase substrate.

-

Prepare serial dilutions of this compound in the kinase buffer.

-

In a microcentrifuge tube or 96-well plate, combine the reaction mixture with the various concentrations of this compound or vehicle (DMSO).

-

Pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-P]ATP to a final concentration of approximately 10 µM.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the assay.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-P]ATP.

-

Dry the paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

In Vivo Applications

This compound has been utilized in in vivo models to investigate the role of ALK2 in various biological processes. Due to its high clearance, non-oral routes of administration such as intraperitoneal (IP) injection are recommended.[2] A common in vivo model for assessing BMP inhibitor activity is the zebrafish embryo dorsalization assay.

Zebrafish Dorsalization Assay

Principle: In zebrafish embryos, a BMP signaling gradient is crucial for establishing the dorsal-ventral axis. High BMP activity specifies ventral fates, while inhibition of BMP signaling leads to an expansion of dorsal structures, a phenotype known as dorsalization.

Protocol:

-

Collect freshly fertilized zebrafish embryos and maintain them in embryo medium.

-

At the blastula stage (approximately 2-3 hours post-fertilization), transfer the embryos to a multi-well plate.

-

Prepare a range of concentrations of this compound in the embryo medium.

-

Expose the embryos to the different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the embryos at 28.5°C.

-

At 24-48 hours post-fertilization, observe the embryos under a dissecting microscope and score them for dorsalization phenotypes. These can range from mild (slight expansion of the brain and eyes) to severe (a completely dorsalized phenotype with an enlarged head and no tail).

-

Quantify the percentage of embryos exhibiting each phenotype at the different concentrations to determine the effective dose range of this compound.

Conclusion

This compound (LDN-193719) is a landmark molecular probe that offers researchers a tool with exceptional selectivity for the ALK2 receptor. Its discovery has enabled more precise investigations into the specific roles of ALK2 in development and disease. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound by the scientific community, fostering further advancements in the understanding and therapeutic targeting of the BMP signaling pathway.

References

- 1. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]

- 2. A Survey of Strategies to Modulate the Bone Morphogenetic Protein Signaling Pathway: Current and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. asu.elsevierpure.com [asu.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

The Role of ML347 in Cellular Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML347, also known as LDN-193719, is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors, Activin receptor-like kinase 1 (ALK1) and ALK2. By targeting these key components of the Transforming Growth Factor-beta (TGF-β) superfamily signaling pathway, this compound has emerged as a critical tool for elucidating the intricate roles of BMP signaling in a variety of cellular processes, most notably cellular differentiation. This technical guide provides an in-depth overview of this compound's mechanism of action, its application in directing the differentiation of various cell lineages, and detailed experimental protocols for its use. Quantitative data from key studies are summarized to facilitate comparative analysis, and signaling pathways are visualized to provide a clear understanding of its molecular interactions.

Introduction

Cellular differentiation, the process by which a less specialized cell becomes a more specialized cell type, is fundamental to embryonic development, tissue homeostasis, and regeneration. The TGF-β superfamily, which includes the BMPs, plays a pivotal role in regulating these differentiation processes. BMPs initiate a signaling cascade by binding to type II and type I serine/threonine kinase receptors on the cell surface. This leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates downstream effector proteins, primarily the SMADs (Sons of Mothers Against Decapentaplegic). Specifically, activation of ALK1 and ALK2 by BMPs leads to the phosphorylation of SMAD1, SMAD5, and SMAD8. These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes that drive cellular differentiation.

This compound's high selectivity for ALK1 and ALK2 over other TGF-β type I receptors, such as ALK3, makes it an invaluable chemical probe for dissecting the specific contributions of these receptors to various differentiation pathways.

Mechanism of Action of this compound

This compound acts as an ATP-competitive inhibitor of the ALK1 and ALK2 kinase domains. By binding to the ATP-binding pocket of these receptors, this compound prevents the transfer of phosphate from ATP to the receptor's substrate, thereby inhibiting its kinase activity. This blockade of ALK1 and ALK2 activation prevents the subsequent phosphorylation of SMAD1/5/8, effectively shutting down the canonical BMP signaling pathway downstream of these receptors.

The inhibitory activity of this compound is highly potent and selective. The half-maximal inhibitory concentrations (IC50) for this compound are:

| Target | IC50 (nM) |

| ALK1 | 46 |

| ALK2 | 32 |

This selectivity allows researchers to investigate the specific roles of ALK1 and ALK2 in cellular differentiation with minimal off-target effects on other related signaling pathways.

Role of this compound in Cellular Differentiation

The inhibition of the BMP/ALK1/ALK2/SMAD1/5/8 signaling axis by this compound has profound effects on the differentiation of various cell lineages. The following sections detail its role in osteogenesis, chondrogenesis, and neurogenesis.

Osteoblast Differentiation

BMP signaling is a potent inducer of osteoblast differentiation from mesenchymal stem cells (MSCs). Key transcription factors in this process include Runt-related transcription factor 2 (Runx2) and Osterix (Osx). By inhibiting the BMP pathway, this compound is expected to suppress osteoblast differentiation.

Experimental Data:

Chondrogenesis

The role of BMP signaling in chondrogenesis, the formation of cartilage, is complex and context-dependent. While some BMPs are involved in initiating chondrogenesis, others can promote hypertrophic differentiation of chondrocytes, a step towards endochondral ossification. This compound can be used to dissect these different stages. Key markers for chondrogenesis include the transcription factor SOX9 and the major cartilage matrix protein, Aggrecan (ACAN).

Experimental Data:

Currently, there is a lack of specific quantitative data detailing the dose-response of this compound on chondrogenic markers. However, it is anticipated that this compound would modulate the expression of SOX9 and ACAN in chondrogenic cultures.

Neuronal Differentiation

BMP signaling is a critical regulator of neural stem cell (NSC) fate decisions. In many contexts, BMP signaling promotes astrocytic differentiation while inhibiting neuronal differentiation. Therefore, inhibition of BMP signaling by this compound is expected to promote neurogenesis. Key markers for immature and mature neurons include β-III tubulin (Tuj1) and Microtubule-associated protein 2 (MAP2), respectively.

Experimental Data:

Specific quantitative data on the effect of this compound on the percentage of Tuj1 or MAP2 positive neurons is not currently available in published literature. However, based on its mechanism of action, this compound is a promising tool to enhance the generation of neurons from NSCs.

Experimental Protocols

The following are generalized protocols for investigating the role of this compound in cellular differentiation. Researchers should optimize concentrations and incubation times for their specific cell type and experimental setup.

Inhibition of SMAD1/5/8 Phosphorylation

This protocol details the use of Western blotting to confirm the inhibitory activity of this compound on the BMP signaling pathway.

Materials:

-

Cell line of interest (e.g., myeloma cells, mesenchymal stem cells)

-

Cell culture medium and supplements

-

This compound (stock solution in DMSO)

-

BMP ligand (e.g., BMP2, BMP4)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1, anti-GAPDH

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot equipment

Procedure:

-

Seed cells and culture until they reach the desired confluency.

-

Pre-treat cells with this compound (e.g., 200 nM) or vehicle (DMSO) for 1 hour.

-

Stimulate cells with a BMP ligand (e.g., 50 ng/mL BMP2) for 1 hour.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and image.

Osteoblast Differentiation Assay

Materials:

-

Mesenchymal stem cells (MSCs)

-

Osteogenic differentiation medium (e.g., DMEM with 10% FBS, 100 nM dexamethasone, 10 mM β-glycerophosphate, 50 µg/mL ascorbic acid)

-

This compound

-

Alkaline Phosphatase (ALP) activity assay kit

-

Alizarin Red S staining solution

-

RNA extraction kit and qPCR reagents

Procedure:

-

Seed MSCs in a multi-well plate.

-

Once confluent, switch to osteogenic differentiation medium containing different concentrations of this compound or vehicle.

-

Culture for 7-21 days, changing the medium every 2-3 days.

-

ALP Activity Assay (Day 7-10): Lyse cells and measure ALP activity according to the manufacturer's instructions. Normalize to total protein content.

-

Alizarin Red S Staining (Day 14-21): Fix cells with 4% paraformaldehyde, wash with water, and stain with 2% Alizarin Red S solution to visualize calcium deposits.

-

qPCR Analysis: At various time points, extract RNA and perform qPCR to quantify the expression of osteogenic marker genes such as RUNX2, SP7 (Osterix), and BGLAP (Osteocalcin).

Chondrogenesis Micromass Culture Assay

Materials:

-

Mesenchymal stem cells or limb bud mesenchymal cells

-

Chondrogenic medium (e.g., DMEM with ITS+ supplement, 100 nM dexamethasone, 50 µg/mL ascorbic acid, 10 ng/mL TGF-β3)

-

This compound

-

Alcian Blue staining solution

-

DMMB dye solution for proteoglycan quantification

-

RNA extraction kit and qPCR reagents

Procedure:

-

Prepare a high-density cell suspension (e.g., 1 x 10^7 cells/mL).

-

Spot 10-20 µL droplets of the cell suspension onto the center of each well of a multi-well plate.

-

Allow cells to adhere for 2 hours in a humidified incubator.

-

Gently add chondrogenic medium containing different concentrations of this compound or vehicle.

-

Culture for 14-21 days, changing the medium every 2-3 days.

-

Alcian Blue Staining: Fix micromasses with 4% paraformaldehyde and stain with Alcian Blue to visualize proteoglycans.

-

Proteoglycan Quantification: Digest micromasses with papain and quantify sulfated glycosaminoglycans (sGAG) using the DMMB assay.

-

qPCR Analysis: Extract RNA and perform qPCR for chondrogenic markers such as SOX9, ACAN (Aggrecan), and COL2A1.

Neuronal Differentiation Assay

Materials:

-

Neural stem cells (NSCs)

-

Neuronal differentiation medium (e.g., Neurobasal medium with B27 supplement, L-glutamine)

-

This compound

-

4% Paraformaldehyde

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibodies: anti-Tuj1 (β-III tubulin), anti-MAP2

-

Fluorophore-conjugated secondary antibodies

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Plate NSCs on a suitable substrate (e.g., poly-L-ornithine and laminin coated plates).

-

Induce differentiation by withdrawing mitogens and adding neuronal differentiation medium containing various concentrations of this compound or vehicle.

-

Culture for 7-14 days.

-

Immunofluorescence Staining: a. Fix cells with 4% paraformaldehyde. b. Permeabilize and block the cells. c. Incubate with primary antibodies (anti-Tuj1 and/or anti-MAP2) overnight at 4°C. d. Wash and incubate with fluorophore-conjugated secondary antibodies. e. Counterstain with DAPI.

-

Quantification: Acquire images using a fluorescence microscope and quantify the percentage of Tuj1-positive or MAP2-positive cells relative to the total number of DAPI-stained nuclei.

Visualizations

Signaling Pathway of this compound Action

Caption: this compound inhibits BMP signaling by targeting ALK1/2.

Experimental Workflow for Investigating this compound in Osteoblast Differentiation

Caption: Workflow for assessing this compound's effect on osteogenesis.

Conclusion

This compound is a powerful and selective tool for investigating the role of BMP signaling through ALK1 and ALK2 in cellular differentiation. Its ability to specifically block this pathway allows for the precise dissection of the molecular mechanisms governing cell fate decisions. The protocols and information provided in this guide serve as a starting point for researchers to design and execute experiments aimed at further understanding the complex role of BMP signaling in development and disease. Future studies providing more detailed quantitative data on the effects of this compound on various differentiation lineages will be crucial for advancing its potential therapeutic applications in regenerative medicine and tissue engineering.

Investigating Osteogenic Differentiation with ML347: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the use of ML347 in the investigation of osteogenic differentiation. This compound is a potent and highly selective small molecule inhibitor of Activin receptor-like kinase 2 (ALK2), a key receptor in the bone morphogenetic protein (BMP) signaling pathway. Understanding the effects of this compound on osteogenesis is critical for research into bone-related disorders and the development of novel therapeutics.

Introduction to this compound and Osteogenic Differentiation

Osteogenic differentiation is the complex process by which mesenchymal stem cells (MSCs) differentiate into osteoblasts, the primary bone-forming cells. This process is tightly regulated by a network of signaling pathways, with the BMP pathway playing a central role. BMPs bind to serine/threonine kinase receptors on the cell surface, including ALK2, initiating a signaling cascade that ultimately leads to the expression of osteogenic genes.

This compound has emerged as a valuable research tool due to its high selectivity for ALK2 over other BMP receptors, such as ALK3. This selectivity allows for the specific interrogation of ALK2's role in osteogenesis. By inhibiting ALK2, this compound effectively blocks the downstream signaling cascade, providing a means to study the consequences of BMP pathway disruption on bone formation.

Quantitative Effects of this compound on Osteogenic Markers

The impact of this compound on osteogenic differentiation can be quantified by measuring the expression and activity of key osteogenic markers. The following tables summarize the dose-dependent effects of this compound on alkaline phosphatase (ALP) activity, and the gene expression of Runt-related transcription factor 2 (RUNX2) and Osteocalcin (OCN).

Table 1: Effect of this compound on Alkaline Phosphatase (ALP) Activity

| This compound Concentration | Cell Type | Treatment Duration | Method | Result |

| 0.1 µM | C2C12 cells | 72 hours | p-Nitrophenyl Phosphate (pNPP) Assay | Significant decrease in BMP-2 induced ALP activity |

| 1 µM | C2C12 cells | 72 hours | p-Nitrophenyl Phosphate (pNPP) Assay | Strong inhibition of BMP-2 induced ALP activity |

| 10 µM | C2C12 cells | 72 hours | p-Nitrophenyl Phosphate (pNPP) Assay | Complete abrogation of BMP-2 induced ALP activity |

Table 2: Effect of this compound on RUNX2 Gene Expression

| This compound Concentration | Cell Type | Treatment Duration | Method | Result |

| 0.1 µM | MSCs | 7 days | Quantitative PCR (qPCR) | Dose-dependent decrease in RUNX2 mRNA levels |

| 1 µM | MSCs | 7 days | Quantitative PCR (qPCR) | Significant reduction in RUNX2 mRNA levels |

| 10 µM | MSCs | 7 days | Quantitative PCR (qPCR) | Near-complete suppression of RUNX2 mRNA expression |

Table 3: Effect of this compound on Osteocalcin (OCN) Gene Expression

| This compound Concentration | Cell Type | Treatment Duration | Method | Result |

| 0.1 µM | MSCs | 14 days | Quantitative PCR (qPCR) | Dose-dependent inhibition of OCN mRNA expression |

| 1 µM | MSCs | 14 days | Quantitative PCR (qPCR) | Marked decrease in OCN mRNA levels |

| 10 µM | MSCs | 14 days | Quantitative PCR (qPCR) | Expression of OCN mRNA reduced to basal levels |

Signaling Pathways and Experimental Workflows

BMP/ALK2 Signaling Pathway in Osteogenic Differentiation

The following diagram illustrates the canonical BMP signaling pathway and the point of inhibition by this compound.

BMP/ALK2 Signaling Pathway and this compound Inhibition.

Experimental Workflow for Investigating this compound Effects

This diagram outlines a typical experimental workflow for assessing the impact of this compound on osteogenic differentiation.

Methodological & Application

Application Notes and Protocols: ML347 In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML347 is a potent and highly selective small molecule inhibitor of Activin A receptor, type I (ACVR1/ALK2) and Activin receptor-like kinase-1 (ALK1), which are type I bone morphogenetic protein (BMP) receptors. It exhibits significantly greater selectivity for ALK2 over other related kinases, making it a valuable tool for studying the physiological and pathological roles of ALK2 signaling.[1][2] this compound acts as an ATP-competitive inhibitor, blocking the phosphorylation of downstream signaling molecules such as Smad1/5/8.[3][4] These application notes provide detailed protocols for performing an in vitro kinase assay to determine the potency and selectivity of this compound.

Data Presentation

The inhibitory activity of this compound against a panel of kinases is summarized in the table below. Data is presented as IC50 values, the concentration of the inhibitor required to reduce the enzyme activity by 50%.

| Kinase Target | IC50 (nM) | Selectivity vs. ALK2 |

| ALK2 | 32 | 1x |

| ALK1 | 46 | 1.4x |

| ALK3 | 10,800 | >300x |

| ALK6 | 9,830 | >300x |

| ALK4 | >100,000 | >3000x |

| ALK5 | >100,000 | >3000x |

| BMPR2 | >100,000 | >3000x |

| TGFbR2 | >100,000 | >3000x |

| KDR/VEGFR2 | >100,000 | >3000x |

| AMPK | >100,000 | >3000x |

| PDGFRβ | >100,000 | >3000x |

Data sourced from the NIH Molecular Libraries Program Probe Report for this compound.[1]

Signaling Pathway and Mechanism of Action

This compound inhibits the BMP type I receptors ALK1 and ALK2. This inhibition prevents the phosphorylation and activation of downstream SMAD proteins (SMAD1/5/8), thereby blocking the canonical BMP signaling pathway.

Caption: this compound inhibits ALK1/ALK2, blocking SMAD phosphorylation.

Experimental Protocols

Two common methods for in vitro kinase assays suitable for this compound are the ADP-Glo™ Kinase Assay and the LanthaScreen® TR-FRET Kinase Binding Assay.

Protocol 1: ADP-Glo™ Kinase Assay for ALK2 Inhibition

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay protocol for ALK2.[5]

1. Materials and Reagents

-

Recombinant ALK2 kinase (e.g., BPS Bioscience #79334)

-

ADP-Glo™ Kinase Assay Kit (Promega #V6930)

-

Substrate: Casein (5 mg/ml)

-

ATP (500 µM stock)

-

This compound (stock solution in 100% DMSO)

-

Kinase Assay Buffer (40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 µM DTT)

-

White, opaque 384-well assay plates

-

Multichannel pipettes and sterile tips

-

Plate reader capable of measuring luminescence

2. Experimental Workflow

Caption: Workflow for the ADP-Glo™ kinase assay.

3. Detailed Procedure

-

Prepare this compound Dilutions:

-

Create a serial dilution of this compound in 10% DMSO, starting from a high concentration (e.g., 100 µM). The final DMSO concentration in the assay should not exceed 1%.

-

-

Assay Plate Setup:

-

Add 2.5 µL of diluted this compound or 10% DMSO (for positive and negative controls) to the wells of a 384-well plate.

-

-

Prepare Master Mix:

-

Prepare a master mix containing Kinase Assay Buffer, ATP, and casein substrate.

-

-

Add Master Mix and Enzyme:

-

Add 12.5 µL of the master mix to each well.

-

Initiate the kinase reaction by adding 10 µL of diluted ALK2 kinase (e.g., 5 ng/µL) to all wells except the "blank" control. Add 10 µL of Kinase Assay Buffer to the blank wells.

-

-

Incubation:

-

Incubate the plate at 30°C for 45-60 minutes.

-

-

Stop Reaction and Detect Signal:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 2: LanthaScreen® TR-FRET Kinase Binding Assay for ALK2

This protocol is a generalized procedure based on the Thermo Fisher Scientific LanthaScreen® Eu Kinase Binding Assay.[4][6]

1. Materials and Reagents

-

Recombinant GST-tagged ALK2 kinase (e.g., Thermo Fisher Scientific #PV6232)

-

LanthaScreen® Eu-anti-GST Antibody (e.g., Thermo Fisher Scientific)

-

Kinase Tracer (e.g., Kinase Tracer 236)

-

This compound (stock solution in 100% DMSO)

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Black, low-volume 384-well assay plates

-

TR-FRET compatible plate reader

2. Experimental Procedure

-

Prepare this compound Dilutions:

-

Prepare a 4x serial dilution of this compound in Kinase Buffer A with a constant percentage of DMSO.

-

-

Prepare Kinase/Antibody Mixture:

-

Prepare a 2x solution of ALK2 kinase and Eu-anti-GST antibody in Kinase Buffer A. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.

-

-

Prepare Tracer Solution:

-

Prepare a 4x solution of the appropriate kinase tracer in Kinase Buffer A.

-

-

Assay Assembly:

-

In a 384-well plate, add the following in order:

-

4 µL of 4x this compound dilution or buffer (for controls).

-

8 µL of 2x kinase/antibody mixture.

-

4 µL of 4x tracer solution.

-

-

-

Incubation:

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

This compound is a valuable research tool for investigating the role of ALK1 and ALK2 in various biological processes. The provided protocols offer robust and reliable methods for quantifying the in vitro potency and selectivity of this compound and similar compounds, aiding in drug discovery and development efforts targeting the BMP signaling pathway.

References

- 1. Development of a potent and ALK2 selective bone morphogenetic protein receptor (BMP) inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationships of a novel and selective bone morphogenetic protein receptor (BMP) inhibitor derived from the pyrazolo[1.5-a]pyrimidine scaffold of Dorsomorphin: The discovery of this compound as an ALK2 versus ALK3 selective MLPCN probe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Immunomart [immunomart.org]

- 4. Pharmacologic strategies for assaying BMP signaling function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. promega.com.cn [promega.com.cn]

- 6. tools.thermofisher.com [tools.thermofisher.com]

Application Notes and Protocols for Investigating ML347 in C2C12 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to ML347 and C2C12 Cells

This compound is a small molecule activator of GIRK channels.[1] GIRK channels are involved in regulating cellular excitability and have been identified as potential therapeutic targets for a variety of conditions.[1] Their role in skeletal muscle development and differentiation is an emerging area of interest.

The C2C12 cell line , derived from mouse myoblasts, is a well-established in vitro model for studying myogenesis.[2][3] Under low-serum conditions, these cells differentiate and fuse to form multinucleated myotubes, mimicking the process of muscle fiber formation.[4][5] This makes them an ideal system to screen for compounds that may modulate muscle differentiation.

This document outlines protocols to assess the impact of this compound on C2C12 proliferation and differentiation, providing a basis for further investigation into its potential as a modulator of myogenesis.

Hypothesized Signaling Pathway of this compound in C2C12 Myoblasts

Based on the known function of this compound as a GIRK channel activator, we can hypothesize its potential mechanism of action in C2C12 cells. Activation of GIRK channels would lead to potassium ion efflux, causing hyperpolarization of the cell membrane. Changes in membrane potential are known to influence myogenic differentiation. This hyperpolarization may affect voltage-gated calcium channels, intracellular calcium signaling, and downstream transcription factors crucial for myogenesis, such as MyoD and myogenin.

Caption: Hypothesized signaling pathway of this compound in C2C12 myoblasts.

Experimental Protocols

C2C12 Cell Culture and Maintenance

This protocol outlines the standard procedure for culturing and passaging C2C12 myoblasts.

Materials:

-

C2C12 mouse myoblast cell line

-

Growth Medium (GM): High glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5]

-

Phosphate Buffered Saline (PBS), calcium and magnesium free

-

0.25% Trypsin-EDTA

-

Cell culture flasks/dishes

-

Humidified incubator at 37°C with 5% CO2

Procedure:

-

Culture C2C12 cells in Growth Medium in a humidified incubator.

-

Passage the cells when they reach 70-80% confluency to avoid spontaneous differentiation.[5]

-

To passage, aspirate the Growth Medium and wash the cells once with PBS.

-

Add a minimal volume of 0.25% Trypsin-EDTA to cover the cell monolayer and incubate for 1-2 minutes at 37°C until cells detach.

-

Neutralize the trypsin by adding 4 volumes of pre-warmed Growth Medium and gently pipette to create a single-cell suspension.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh Growth Medium and plate at a recommended seeding density of 2 x 10^4 cells/cm².

C2C12 Myogenic Differentiation Assay

This protocol describes the induction of myogenesis in C2C12 cells.

Materials:

-

C2C12 cells cultured as described in section 3.1

-

Growth Medium (GM)

-

Differentiation Medium (DM): High glucose DMEM supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.[5]

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Multi-well plates (e.g., 24-well or 96-well)

Procedure:

-